molecular formula C14H13BrO B7847364 (3-Bromophenyl)(m-tolyl)methanol

(3-Bromophenyl)(m-tolyl)methanol

Cat. No.: B7847364
M. Wt: 277.16 g/mol
InChI Key: ZBMIXGKECIXMFV-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a propanoic acid chain attached to a benzene ring with methyl groups at the 2- and 3-positions. Key characteristics inferred from analogs include moderate acidity due to the carboxylic acid group and hydrophobic interactions driven by the dimethylphenyl moiety .

Properties

IUPAC Name

(3-bromophenyl)-(3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMIXGKECIXMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Bromophenyl)(m-tolyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form (3-bromophenyl)(m-tolyl)methanal using oxidizing agents like chromium(VI) oxide.

  • Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(m-tolyl)methane using reducing agents such as lithium aluminum hydride.

  • Substitution: The bromine atom in the compound can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Sodium hydroxide, aqueous conditions.

Major Products Formed:

  • (3-Bromophenyl)(m-tolyl)methanal (from oxidation)

  • (3-Bromophenyl)(m-tolyl)methane (from reduction)

  • Substituted derivatives (from substitution reactions)

Scientific Research Applications

(3-Bromophenyl)(m-tolyl)methanol: has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(3-Bromophenyl)(m-tolyl)methanol: can be compared with other similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol . While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their key features:

Compound Name Substituents/Modifications Key Structural Features Source Evidence
3-(2,6-Dimethyloctahydronaphthalen-1-yl)propanoic acid 2,6-Dimethyl on bicyclic system Complex bicyclic framework, increased rigidity
3-Amino-3-(3,4-dimethylphenyl)propanoic acid 3,4-Dimethylphenyl + β-amino group Enhanced polarity due to amino group
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl Hydrogen-bonding capability via -OH group
3-(4-Nitrophenyl)propanoic acid 4-Nitrophenyl Electron-withdrawing nitro group
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid 2,3-Dimethoxyphenyl + β-amino group Methoxy groups enhance lipophilicity
3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid Sulfonylamino + halogen substituents Strong electronic effects from sulfonyl and halogens

Key Observations :

  • Substituent Position: Methyl groups at the 2,3-positions (as in the target compound) likely induce steric hindrance, reducing rotational freedom compared to para-substituted analogs (e.g., 3-(4-nitrophenyl)propanoic acid) .

Physicochemical Properties

Data from analogs provide insights into solubility, melting points, and spectral characteristics:

Compound Name Melting Point (°C) IR/NMR Features Solubility Trends Source Evidence
3-{(2,5-Dimethylphenyl)[4-(4-nitrophenyl)thiazol-2-yl]amino}propanoic acid 136–137 IR: Nitro (1530 cm⁻¹), carboxylic acid (1700 cm⁻¹) Low in water, high in DMSO
3-(3-Hydroxyphenyl)propanoic acid Not reported UV λmax: 217, 276 nm (conjugated system) Moderate in polar solvents
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid Not reported ¹H NMR: δ 6.7–7.2 (aromatic protons) Soluble in methanol/ethanol
3-{[4-(4-Bromophenyl)thiazol-2-yl]amino}propanoic acid 127–128 IR: C-Br stretch (600 cm⁻¹) Low aqueous solubility

Key Observations :

  • Melting Points : Compounds with bulky substituents (e.g., thiazole rings in ) exhibit higher melting points due to crystal packing efficiency.
  • Spectral Signatures : Carboxylic acid IR peaks (~1700 cm⁻¹) are consistent across analogs, while substituent-specific peaks (e.g., nitro, bromo) aid structural identification .

Key Observations :

  • Anti-inflammatory Activity: Hydrophobic substituents (e.g., methylphenoxy) enhance membrane penetration, improving efficacy in cellular assays .
  • Enzyme Targeting : Sulfonyl and halogen groups (e.g., ) may enhance binding to enzymatic active sites through polar interactions.

Biological Activity

(3-Bromophenyl)(m-tolyl)methanol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

(3-Bromophenyl)(m-tolyl)methanol features a bromophenyl group attached to a meta-tolyl moiety via a methanol group. It can be synthesized through various methods:

  • Bromination of (m-tolyl)methanol : This involves the use of bromine in the presence of a catalyst like iron(III) bromide.
  • Grignard Reaction : Reacting m-tolylmagnesium bromide with formaldehyde followed by hydrolysis yields the compound.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and applications.

Antimicrobial Properties

Research has indicated that (3-Bromophenyl)(m-tolyl)methanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases. This activity is attributed to the presence of the bromophenyl group, which enhances electron donation capabilities.

Antiproliferative Effects

In cancer research, (3-Bromophenyl)(m-tolyl)methanol has demonstrated antiproliferative effects on various cancer cell lines, including breast cancer cells. The compound inhibits cell growth by interfering with cellular signaling pathways involved in proliferation. For instance, it has been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in treated cells .

The biological activity of (3-Bromophenyl)(m-tolyl)methanol can be explained through several mechanisms:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Free Radical Scavenging : By donating electrons, it neutralizes harmful free radicals, reducing oxidative damage to cells.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of (3-Bromophenyl)(m-tolyl)methanol, it is useful to compare it with structurally similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol. These comparisons reveal variations in biological activity based on halogen substitution:

CompoundAntimicrobial ActivityAntioxidant ActivityAntiproliferative Activity
(3-Bromophenyl)(m-tolyl)methanolHighModerateSignificant
(3-Chlorophenyl)(m-tolyl)methanolModerateLowModerate
(3-Iodophenyl)(m-tolyl)methanolLowHighLow

This table illustrates that while (3-Bromophenyl)(m-tolyl)methanol shows robust activity across multiple assays, its halogen counterparts exhibit varying degrees of effectiveness based on their structural differences .

Case Studies and Research Findings

Recent studies have further explored the potential applications of (3-Bromophenyl)(m-tolyl)methanol:

  • Anticancer Research : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The observed IC50 values were comparable to established chemotherapeutic agents .
  • Enzyme Inhibition Studies : Investigations into its effects on human monoamine oxidase revealed that it could serve as a lead compound for developing treatments for neurodegenerative diseases due to its selective inhibition profile .

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